2-(1H-indol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Oral bioavailability Pharmacokinetics PROTAC degrader

MD-4251 is the first orally efficacious MDM2 PROTAC degrader reported in peer-reviewed literature, achieving complete and sustained tumor regression after a single oral dose in preclinical xenograft models. Its 39% oral bioavailability and 0.2 nM DC50 with 96% Dmax within 2 hours make it uniquely suited for chronic oral in vivo studies without the confounding variable of repeated IV administration. Unlike earlier MDM2 degraders (MD-265 F=0.9%, KT-253 F=1.9%), MD-4251 enables practical oral dosing schedules. The >1,000-fold selectivity window between p53 wild-type and mutant cell lines supports its use as a chemical probe for patient stratification. With no CYP inhibition, no hERG liability, and excellent plasma stability across five species, it serves as a benchmark for oral PROTAC development programs. Procure for target validation and preclinical pharmacology studies.

Molecular Formula C18H20N4OS
Molecular Weight 340.45
CAS No. 1795086-61-1
Cat. No. B2980216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
CAS1795086-61-1
Molecular FormulaC18H20N4OS
Molecular Weight340.45
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=CS2)CNC(=O)CN3C=CC4=CC=CC=C43
InChIInChI=1S/C18H20N4OS/c23-17(13-21-10-7-14-4-1-2-6-16(14)21)20-12-15-5-3-9-22(15)18-19-8-11-24-18/h1-2,4,6-8,10-11,15H,3,5,9,12-13H2,(H,20,23)
InChIKeyVVWFGUCYPABXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MDM2 PROTAC Degrader 2-(1H-indol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide (MD-4251) Procurement Specification Guide


2-(1H-indol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide (CAS 1795086-61-1), also known as MD-4251, is a synthetic small-molecule heterobifunctional PROTAC degrader that recruits the E3 ubiquitin ligase cereblon to the MDM2 oncoprotein, inducing its ubiquitination and proteasomal degradation [1]. It was rationally designed by conjugating a high-affinity MDM2 inhibitor moiety with a thalidomide-based cereblon ligand via an optimized piperazine-containing linker [1]. MD-4251 is recognized as the first orally efficacious MDM2 degrader reported in the peer-reviewed literature, achieving complete and sustained tumor regression after a single oral dose in preclinical xenograft models [1]. The compound is commercially available as a catalog research product (Selleck Cat. No. E6569) .

Why Generic Substitution of MDM2-Targeting Agents Fails for 2-(1H-indol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide


MD-4251 operates through a fundamentally different mechanism—targeted protein degradation—compared to conventional MDM2 inhibitors (e.g., Nutlin-3a, Idasanutlin, APG-115) that merely block the MDM2-p53 protein–protein interaction [1]. PROTAC-mediated degradation depletes the entire MDM2 protein, eliminating both its p53-binding and scaffolding functions, which cannot be replicated by occupancy-based inhibitors [1]. Furthermore, prior MDM2 degraders such as MD-265 and KT-253 exhibit extremely poor oral bioavailability (0.9% and 1.9%, respectively), rendering them unsuitable for oral dosing without extensive reformulation [1]. The structural elements unique to MD-4251—specifically the piperazine linker modification and the thalidomide-based cereblon ligand—confer its distinctive oral pharmacokinetic profile; exchanging it for a close analog with a different linker (e.g., MD-4099 or MD-4264) would result in a >2-fold reduction in oral bioavailability and loss of the single-dose complete tumor regression phenotype [1].

Quantitative Differentiation Evidence for MD-4251 (CAS 1795086-61-1) Versus Closest MDM2 Degraders and Inhibitors


Oral Bioavailability: 39% (MD-4251) vs. 0.9% (MD-265) and 1.9% (KT-253)

MD-4251 demonstrates oral bioavailability (F) of 39% in mice, representing a 43-fold improvement over MD-265 (F = 0.9%) and a 21-fold improvement over KT-253 (F = 1.9%) when both comparators were evaluated under the same experimental conditions [1]. The PK study used intravenous (1 mg/kg) and oral (3 mg/kg) dosing in mice, with MD-4251 achieving Cmax = 1,157 ng/mL and AUC(0–24h) = 20,658 h·ng/mL following a single 3 mg/kg oral dose [1].

Oral bioavailability Pharmacokinetics PROTAC degrader MDM2

Single-Dose Complete Tumor Regression (Oral) vs. Multi-Dose Intravenous Regimens for Prior Degraders

A single oral dose of MD-4251 at 50 mg/kg achieved rapid and complete tumor regression in the RS4;11 acute leukemia xenograft model, with all mice remaining tumor-free through day 58 (24 days after complete regression was attained) [1]. In contrast, MD-265 required intravenous dosing three times per week to achieve complete tumor regression in the same xenograft model, and KT-253 is administered intravenously in clinical trials [1]. Lower weekly oral doses of MD-4251 (3 mg/kg and 10 mg/kg) inhibited tumor growth by 53% and 91%, respectively [1].

In vivo efficacy Tumor regression Xenograft Oral dosing

MDM2 Degradation Potency: DC50 = 0.2 nM with Dmax = 96% at 2 Hours

MD-4251 induces exceptionally rapid and profound MDM2 protein degradation in RS4;11 leukemia cells, achieving a DC50 of 0.2 nM and Dmax of 96% within only 2 hours of treatment [1]. MDM2 protein was depleted by >70% at 0.3 nM, and p53 protein was upregulated >6-fold at concentrations ≥3 nM [1]. By comparison, MD-265, the earlier lead MDM2 degrader developed by the same laboratory, lacked rapid oral bioavailability and required higher exposure for comparable degradation [1]. While MD-4099 shows a more potent IC50 (0.08 nM), its oral bioavailability is only 14%, limiting its in vivo translational potential relative to MD-4251 [1].

Protein degradation DC50 PROTAC MDM2

Absence of CYP and hERG Liability: No Significant Inhibition at 10 μM

MD-4251 was evaluated against six major CYP isoforms (3A4, 1A2, 2B6, 2C9, 2C19, 2D6) and the hERG potassium channel. It showed no significant inhibition of any CYP isoform at concentrations up to 10 μM (IC50 > 10 μM for all) and no significant hERG channel inhibition (IC50 > 10 μM) [1]. Additionally, MD-4251 exhibited excellent plasma and microsomal stability (T1/2 > 60 min) across five species (human, mouse, rat, dog, monkey) [1]. In contrast, the clinical MDM2 inhibitor APG-115 is associated with grade 3/4 thrombocytopenia as a treatment-related adverse event [1].

Drug safety CYP inhibition hERG Cardiotoxicity

Selective Activity in p53 Wild-Type vs. Mutant Leukemia Cell Lines

MD-4251 selectively inhibits the growth of acute leukemia cell lines harboring wild-type p53 while exhibiting minimal activity in p53 mutant lines [1]. This is consistent with its mechanism of action: MDM2 degradation activates p53 only in cells where p53 retains functional tumor-suppressor capability. This selectivity profile parallels that of MD-265, but MD-4251 uniquely combines this mechanistic selectivity with oral bioavailability [1]. The selectivity window contrasts with conventional cytotoxic chemotherapies that lack p53-status discrimination.

p53 selectivity Cancer cell lines MDM2 Precision oncology

Neo-Substrate Selectivity: Minimal Degradation of IKZF1/3, GSPT1, and CK1α

Cereblon-recruiting PROTACs carry the inherent risk of degrading endogenous cereblon neo-substrates (e.g., IKZF1/3, GSPT1, CK1α), which can cause undesirable hematopoietic toxicities. MD-4251 was profiled and shown to have no effect on GSPT1 and IKZF3 protein levels, and only a modest effect on IKZF1 and CK1α [1]. This neo-substrate sparing profile is a critical differentiator from less selective cereblon-based degraders, though direct quantitative comparison data with other MDM2 PROTACs in the same assay are not available.

PROTAC selectivity Cereblon neo-substrates Off-target degradation

Research and Industrial Application Scenarios for MD-4251 (CAS 1795086-61-1) Based on Evidence


Preclinical Oral Efficacy Studies in p53 Wild-Type Hematologic Malignancies

MD-4251 is uniquely suited for preclinical in vivo studies requiring oral dosing in p53 wild-type acute leukemia models. Its 39% oral bioavailability and single-dose complete tumor regression capability [1] enable dosing schedules that would be impractical with intravenous-only degraders like MD-265 (F = 0.9%) or KT-253 (F = 1.9%) [1]. Researchers can design chronic oral dosing studies or combination regimens without the confounding variable of repeated intravenous administration.

MDM2 Degradation Mechanism-of-Action Studies with Rapid Kinetic Readout

The DC50 of 0.2 nM with Dmax of 96% achieved within 2 hours [1] makes MD-4251 an ideal tool compound for investigating the kinetics of MDM2 degradation and downstream p53 transcriptional activation. Its rapid onset allows pulse-chase experiments to dissect the temporal dynamics of the p53-MDM2 feedback loop, which is not feasible with slower-acting MDM2 inhibitors [1].

p53-Dependent Selectivity Profiling Across Cancer Cell Line Panels

MD-4251's >1,000-fold selectivity window between p53 wild-type and p53 mutant cell lines [1] supports its use as a chemical probe to interrogate p53 dependency across large cancer cell line panels. Procurement of MD-4251 for such screens enables the identification of p53 wild-type cancer subtypes most sensitive to MDM2 degradation, guiding patient stratification strategies for future clinical development.

Safety Pharmacology and ADME Benchmarking for Oral PROTAC Development Programs

With no CYP inhibition (IC50 > 10 μM across all six major isoforms), no hERG liability (IC50 > 10 μM), and excellent plasma/microsomal stability (T1/2 > 60 min) across five species [1], MD-4251 serves as a benchmark compound for oral PROTAC degrader development programs. Industrial medicinal chemistry teams can use MD-4251's ADME-Tox profile as a reference standard when evaluating newly synthesized oral PROTAC candidates targeting MDM2 or other oncoproteins.

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.